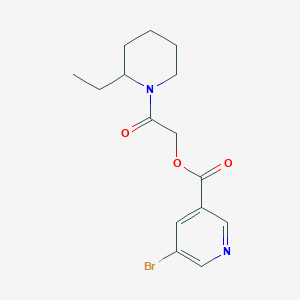
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate, also known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPC is a pyridine-based compound that has been synthesized using various methods.
Applications De Recherche Scientifique
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have a neuroprotective effect and can prevent the death of neurons.
Mécanisme D'action
The mechanism of action of 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is not fully understood. However, studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate has also been found to regulate the activity of enzymes involved in the production of reactive oxygen species, which can cause damage to cells.
Biochemical and Physiological Effects:
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate has been found to have various biochemical and physiological effects. It can reduce inflammation, prevent oxidative stress, and protect neurons from damage. 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate has also been found to inhibit the growth of cancer cells and induce apoptosis. It has been shown to have a positive effect on memory and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is also stable and can be stored for long periods. However, 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate. It can be studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate can also be studied for its potential use in the treatment of cancer. Further studies are needed to determine the safety and efficacy of 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate in humans. The synthesis method of 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate can also be optimized to improve yield and purity.
Méthodes De Synthèse
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate can be synthesized using various methods, including the reaction of 5-bromonicotinic acid with 2-(2-ethylpiperidin-1-yl) acetic acid followed by coupling with oxalyl chloride. Another method involves the reaction of 5-bromonicotinic acid with 2-(2-ethylpiperidin-1-yl) acetic acid followed by coupling with thionyl chloride. Both methods have been used to synthesize 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate with high yields and purity.
Propriétés
IUPAC Name |
[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-2-13-5-3-4-6-18(13)14(19)10-21-15(20)11-7-12(16)9-17-8-11/h7-9,13H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUNFSZGAZWWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





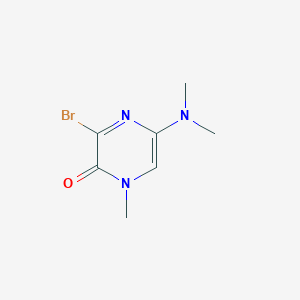
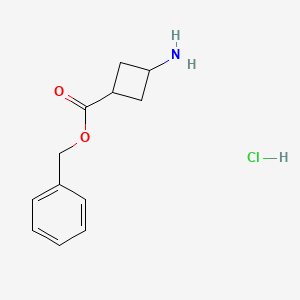
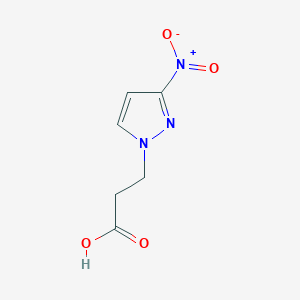
![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2465478.png)
![4-fluoro-N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}benzenesulfonamide](/img/structure/B2465481.png)
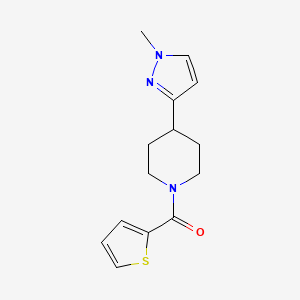
![6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2465483.png)

![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2465486.png)
![Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]nicotinate](/img/structure/B2465489.png)